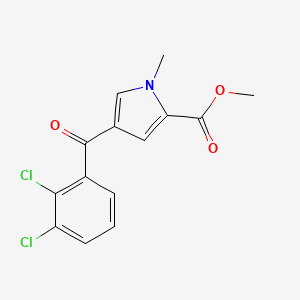

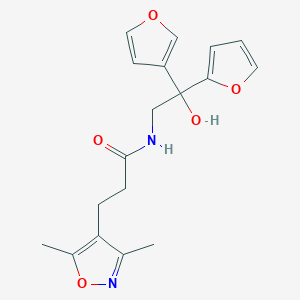

methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound. It is related to “4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxamide” which has a CAS Number of 338753-49-4 . The compound is also related to “3-(2,3-Dichlorobenzoyl)-4-methylpyridine” with a molecular weight of 266.13 .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of lamotrigine, a related compound, involves the preparation of the intermediate, 2,3-dichlorobenzoyl chloride, by photochlorination of 2,3-dichlorobenzotrichloride followed by hydrolysis . Another method involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .Molecular Structure Analysis

The molecular structure analysis of such compounds can be complex. The 1 H-NMR spectra of most organic molecules contain proton signals that are ‘split’ into two or more sub-peaks . This splitting behavior provides more information about the sample molecule.Chemical Reactions Analysis

The chemical reactions of such compounds can be complex and are influenced by various factors. For instance, the source of signal splitting in 1 H-NMR spectra is a phenomenon called spin-spin coupling, which describes the magnetic interactions between neighboring, non-equivalent NMR-active nuclei .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2,3-Dichlorobenzoyl chloride include a molecular weight of 209.46 and a form of solid .Scientific Research Applications

Crystal Structure Determination

Silva et al. (2012) reported the ab initio crystal structure determination of functionalized pyrroles, highlighting the compounds' significance as antitumoral agents. The crystal structures were obtained from synchrotron X-ray powder diffraction data, emphasizing the importance of these compounds in understanding molecular configurations for potential drug design (Silva et al., 2012).

Synthesis and Chemical Reactions

Krutošíková et al. (2001) prepared methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates by reacting starting compounds with chloromethyloxirane. The compounds underwent ring opening by heterocyclic amines, showing the versatility of these pyrrole derivatives in synthesizing N-2-hydroxy-3-heteroaminopropyl-substituted compounds (Krutošíková, L. Krystofova-Labudova, & Dandárová, 2001).

Scaffold for Highly Functionalized Molecules

Ruano et al. (2005) discussed the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as scaffolds for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives. This work demonstrates the compound's role as a precursor for various highly functionalized molecules, indicating its importance in medicinal chemistry and drug design (Ruano, Fajardo, & Martín, 2005).

Medicinal Chemistry Applications

Rochais et al. (2004) achieved the preparation of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates starting from commercial arylacetonitriles. This synthesis provided interesting building-blocks for accessing many nitrogen heterocycles with potential therapeutic interest, highlighting the compound's utility in developing new therapeutics (Rochais, Lisowski, Dallemagne, & Rault, 2004).

Safety And Hazards

properties

IUPAC Name |

methyl 4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-17-7-8(6-11(17)14(19)20-2)13(18)9-4-3-5-10(15)12(9)16/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENQZTXSDVTNHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)OC)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[4-(1-methyl-1H-indol-3-yl)butanoyl]-1-hydrazinecarboxamide](/img/structure/B2993014.png)

![N-(4-bromophenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2993015.png)

![methyl 3-({(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2993016.png)

![2-[4-(2-Aminoethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B2993017.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2993018.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)-4-piperidinecarboxamide](/img/structure/B2993019.png)

![N-(4-acetylphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2993020.png)

![N-(2-furylmethyl)-4-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2993024.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2993026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2993031.png)